Product packaging for Omtriptolide(Cat. No.:CAS No. 195883-06-8)

Omtriptolide

Cat. No.: B1677289
CAS No.: 195883-06-8
M. Wt: 460.5 g/mol
InChI Key: HROMYAWHLUOUPY-AHCCQAQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omtriptolide (PG490-88) is a derivative proagent of triptolide, which is a compound purified from a Chinese herb . With a molecular formula of C24H28O9 , it is a complex small molecule compound. Its water-soluble sodium salt form, this compound sodium (C24H28NaO9), has been specifically investigated in preclinical research for its protective effects against drug-induced organ toxicity . A key study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that this derivative, PG490-88, protects against cisplatin-induced acute kidney injury, highlighting its potential research value in nephrotoxicity . This product is intended for research purposes only and is not for human consumption or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O9 B1677289 Omtriptolide CAS No. 195883-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROMYAWHLUOUPY-AHCCQAQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195883-06-8
Record name YM 262
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195883-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omtriptolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195883068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMTRIPTOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ELM729P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Investigations of Omtriptolide

Antineoplastic Efficacy Studies

Studies into the anticancer effects of Omtriptolide have demonstrated its broad-spectrum activity. The compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth across various cancer cell lines. nih.gov Its mechanisms of action are multifaceted, involving the regulation of multiple signaling pathways and gene expression critical for cancer cell survival and progression. mdpi.com

In Vitro Cytotoxicity Profiling

The cytotoxic effects of this compound have been extensively profiled in vitro against a diverse panel of human cancer cell lines. These studies are crucial for determining the compound's potency and selectivity against different tumor types.

This compound has demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. nih.gov Treatment with this compound led to a dose-dependent reduction in the viability of A549, H520, H1299, H1650, and H1975 cells. nih.govwaocp.org At a concentration of 50 nM, the viability of all these cell lines was diminished by over 60% after 72 hours of exposure. nih.govwaocp.org Furthermore, studies on A549 and NCI-H460 NSCLC cells showed that this compound treatment significantly decreased cell viability. nih.govnih.gov The compound was also effective against taxol-resistant lung adenocarcinoma cells (A549/TaxR), with an IC50 value of 15.6 nM, which was approximately half of that observed in the parent A549 cell line. nih.gov

Cell LineObservationReference
A549, H520, H1299, H1650, H1975>60% reduction in cell viability at 50 nM after 72h. nih.govwaocp.org
A549, NCI-H460Significant decrease in viability with 50/100 nM treatment. nih.govnih.gov
A549/TaxR (Taxol-resistant)IC50 value of 15.6 nM. nih.gov
A549IC50 value approximately double that of A549/TaxR cells. nih.gov

Research has indicated that the anti-proliferative effects of this compound are similar in human fibrosarcoma cells to those observed in other cancer types like cervical and colon carcinoma. nih.gov However, detailed in vitro cytotoxicity data, such as specific IC50 values for fibrosarcoma cell lines, were not extensively detailed in the reviewed literature.

This compound has been shown to potently inhibit the growth of colon cancer cells. nih.govnih.gov Studies on HCT116 and HT29 colon cancer cell lines revealed that this compound decreases cell viability in a manner dependent on both dose and time. nih.gov In HCT116 cells, treatment with this compound at concentrations between 25-100 nM resulted in a cell growth inhibition of approximately 60% after 24 hours and up to 95% after 72 hours. nih.gov

Cell LineConcentrationTime PointEffectReference
HCT11625-100 nM24h~60% growth inhibition nih.gov
72h~95% growth inhibition nih.gov
HT29Dose-dependentTime-dependentDecreased viability nih.gov

The cytotoxic potential of this compound has been evaluated against epithelial ovarian cancer (EOC) cells, demonstrating its effectiveness in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined for several ovarian carcinoma cell lines at different time points. For instance, in SKOV3 cells, the IC50 decreased from 38.26 ± 5.83 nM at 24 hours to 3.4 ± 1.11 nM at 72 hours. Similar trends were observed for A2780 and Ovcar8 cells, highlighting the compound's increasing potency with longer exposure.

Cell LineIC50 at 24h (nM)IC50 at 48h (nM)IC50 at 72h (nM)Reference
SKOV338.26 ± 5.837.06 ± 1.133.4 ± 1.11
A278037.59 ± 5.617.83 ± 2.263.04 ± 1.29
Ovcar836.92 ± 3.9610.93 ± 0.085.62 ± 0.34

This compound has shown potent therapeutic effects on pancreatic cancer cell lines. Studies have reported IC50 values in the range of 25-40 nM for cell lines such as AsPC-1, MiaPaCa-2, and PANC-1. Further investigations revealed varying sensitivity among different pancreatic cancer cells. For example, Capan-1, Capan-2, and SNU-213 cells were sensitive to this compound with IC50 values of 0.01 µM, 0.02 µM, and 0.0096 µM, respectively. In contrast, the growth of Hs766T, SNU-410, and HPAFII cells was not significantly reduced by the compound. Treatment with 50 to 200 nmol/L of this compound significantly decreased the viability of both PANC-1 and MiaPaCa-2 cells at 24 and 48 hours of incubation.

Cell LineIC50ObservationReference
AsPC-1, MiaPaCa-2, PANC-125-40 nMDemonstrated toxicity.
Capan-10.01 µM (10 nM)Sensitive to treatment.
Capan-20.02 µM (20 nM)Sensitive to treatment.
SNU-2130.0096 µM (9.6 nM)Sensitive to treatment.
Hs766T, SNU-410, HPAFIIN/AGrowth not significantly reduced.
PANC-1, MiaPaCa-2N/AViability significantly decreased at 50-200 nM (24h & 48h).
Hematological Malignancy Cell Lines

This compound's precursor, triptolide (B1683669), has demonstrated significant anti-tumor activities in various hematological malignancies. benthamscience.com Research indicates that triptolide induces antiproliferative and proapoptotic effects at low nanomolar concentrations in these cancer types. benthamscience.comnih.gov Studies have shown its strong cytotoxic effects are related to the induction of G0/G1 phase arrest and apoptosis. nih.gov

In vitro studies have highlighted the particular sensitivity of leukemia cell lines to triptolide. For instance, investigations comparing multiple cancer cell types found that leukemia cells exhibited greater sensitivity compared to other hematological or solid tumor cell lines. nih.gov

In Vitro Cytotoxicity of Triptolide in Hematological Malignancy Cell Lines
Cell LineCancer TypeKey FindingsReference
THP-1Human monocytic leukemiaSuppressed production of IL-12. frontiersin.org
Various Leukemia Cell LinesLeukemiaDemonstrated higher sensitivity to triptolide compared to other cancer types. IC50 values were below 15 nM/L at 48 hours and 10 nM/L at 72 hours. nih.gov

In Vivo Anti-Tumor Efficacy in Xenograft Models

Lung Cancer Xenografts

The anti-tumor effects of this compound and its related compounds have been evaluated in several lung cancer xenograft models. In mice bearing NCI-H1299 xenograft tumors, administration of triptolide resulted in significant reductions in both tumor volume and weight. researchgate.net This treatment was also observed to suppress epithelial-mesenchymal transition (EMT) in the xenograft tumors and decrease lung metastasis. nih.gov Specifically, intraperitoneal administration of triptolide significantly reduced pulmonary metastatic foci. researchgate.net

Further studies on taxol-resistant A549/TaxR xenograft tumors showed that triptolide could inhibit cell proliferation and induce apoptosis in vivo. researchgate.net Triptolide has also been shown to make non-small-cell lung cancer (NSCLC) cells more sensitive to other antitumor drugs in xenograft tumor models. nih.gov

Summary of In Vivo Efficacy in Lung Cancer Xenograft Models
Xenograft ModelCompoundKey FindingsReference
NCI-H1299TriptolideDose-dependently suppressed tumor growth and restrained EMT. nih.gov Reduced tumor volume and weight. researchgate.net researchgate.netnih.gov
A549/TaxR (Taxol-resistant)TriptolideInhibited cell proliferation and induced apoptosis in xenograft tumors. researchgate.net
NSCLC ModelTriptolideIncreased chemosensitivity to other antitumor drugs. nih.gov
Colon Cancer Xenografts

The triptolide analog, Minnelide, has been shown to markedly inhibit the growth of colorectal cancer (CRC) xenografts. nih.gov In studies using a nude mice model with the SW480 cell line, tumor growth was significantly suppressed in the group treated with a combination of triptolide and oxaliplatin. nih.gov This combination therapy was found to exert synergistic antitumor effects. nih.gov Minnelide treatment has also been effective in a liver metastasis model of colon cancer. nih.gov

Summary of In Vivo Efficacy in Colon Cancer Xenograft Models
Xenograft ModelCompoundKey FindingsReference
CRC XenograftsMinnelide (Triptolide analog)Markedly inhibited tumor growth and metastasis to the liver. nih.gov
SW480Triptolide (with Oxaliplatin)Significantly suppressed tumor growth in a combination therapy setting. nih.gov
Ovarian Cancer Xenografts

In the context of ovarian cancer, in vivo studies have confirmed that triptolide can significantly inhibit tumor growth. nih.gov Research using a mouse model with the cisplatin-resistant SKOV3/DDP cell line demonstrated that triptolide, both alone and in combination with cisplatin, could produce a synergistic anticancer effect on epithelial ovarian cancer (EOC). nih.gov Animal studies showed that triptolide treatment enhanced levels of inflammatory factor-2 (IL-2) and tumor necrosis factor-α (TNF-α) in the serum of mice, while also increasing NK cell-related proteins. nih.gov

Summary of In Vivo Efficacy in Ovarian Cancer Xenograft Models
Xenograft ModelCompoundKey FindingsReference
Epithelial Ovarian Cancer (EOC)TriptolideSignificantly inhibited tumor growth. nih.gov
SKOV3/DDP (Cisplatin-resistant)Triptolide (alone and with Cisplatin)Produced a synergistic anticancer effect and modulated immune factors. nih.gov
Pancreatic Cancer Xenografts

Triptolide has been shown to prevent tumor growth in vivo in models of pancreatic cancer. nih.gov In an orthotopic model using MiaPaCa-2 cells, triptolide administration decreased pancreatic cancer growth and significantly reduced local-regional tumor spread. nih.govresearchgate.net While control mice showed extensive local invasion into adjacent organs, the triptolide-treated group exhibited significantly reduced tumor volume. nih.govresearchgate.net The mechanism of action is partly attributed to the induction of apoptosis. nih.gov Furthermore, studies have shown that triptolide can enhance the sensitivity of pancreatic cancer cells to other therapeutic agents like 5-fluorouracil (B62378). asco.org

Summary of In Vivo Efficacy in Pancreatic Cancer Xenograft Models
Xenograft ModelCompoundKey FindingsReference
MiaPaCa-2 (Orthotopic)TriptolideDecreased tumor growth and significantly lessened local-regional spread. nih.govresearchgate.net nih.govresearchgate.net
Generic Pancreatic CancerTriptolidePrevents tumor growth in vivo. nih.gov

Immunomodulatory Research

Triptolide is recognized for its wide range of pharmacological effects, including potent anti-inflammatory and immunosuppressive properties. benthamscience.comfrontiersin.orgmdpi.com Its immunomodulatory effects are a significant area of preclinical investigation. Research has shown that triptolide can regulate the balance of Th1/Th2 cells, leading to an inhibition of proinflammatory cytokines. frontiersin.org

Studies focusing on specific immune cells have revealed that triptolide can inhibit inflammation in monocytes and macrophages. frontiersin.org In one study, triptolide was used to prime umbilical cord-derived mesenchymal stromal cells (UC-MSCs), enhancing their immunosuppressive status. nih.govfrontiersin.org These primed UC-MSCs showed a stronger anti-proliferative effect on activated CD4+ and CD8+ T cells. nih.gov Triptolide treatment has also been associated with increased apoptosis of T cells, which may contribute to its immunosuppressive activity. frontiersin.orgnih.gov

Investigations in Murine Graft-Versus-Host Disease Models

Graft-versus-host disease (GVHD) is a significant complication following allogeneic hematopoietic stem cell transplantation, where donor T-cells attack the recipient's tissues. hookelabs.comnih.gov Murine models are crucial for studying the pathogenesis of GVHD and for developing new therapeutic strategies. nih.govfrontiersin.org These models typically involve transplanting bone marrow and T-cells from a donor mouse to a genetically different (allogeneic) recipient mouse, which may be irradiated to prevent graft rejection. criver.comfrontiersin.org This process induces symptoms characteristic of acute or chronic GVHD, allowing for the evaluation of potential treatments. hookelabs.comfrontiersin.org

While research has focused on triptolide, the parent compound of this compound, and other derivatives, their effects provide insight into the potential mechanisms for this class of compounds. For instance, the triptolide derivative PG490-88 has been studied in bone marrow transplantation models for its ability to induce tolerance. nih.gov The core of GVHD pathology is driven by the expansion and activation of donor T-cells against host tissues. frontiersin.org The immunosuppressive properties of triptolide and its derivatives, particularly their impact on T-cell function, are therefore highly relevant to GVHD research.

Research on Alloreactive T Cell Expansion Inhibition

A primary mechanism for the immunosuppressive activity of triptolide and its derivatives is the inhibition of T-cell proliferation and activation. nih.gov Alloreactive T-cells are the key mediators of graft rejection and GVHD. Studies comparing triptolide to the established immunosuppressant drug FK506 (Tacrolimus) have demonstrated triptolide's potent effects. nih.gov Research has shown that triptolide is more effective at inhibiting human T-cell proliferation and the production of interferon-gamma (IFNγ) than FK506, while both compounds inhibit interleukin-2 (B1167480) (IL-2) production similarly. nih.gov

Further investigations have confirmed these inhibitory effects. Triptolide treatment has been associated with reduced T-cell proliferation and increased T-cell apoptosis in the spleen of recipient animals in transplantation models. frontiersin.org Another triptolide derivative, LLDT-8, has also been shown to prevent experimental autoimmune encephalomyelitis by suppressing T-cell proliferation and activation. nih.gov This consistent finding across multiple studies highlights the significant potential of this class of compounds to modulate immune responses by directly targeting the expansion of reactive T-cells.

Anti-Inflammatory Effects Research

Inhibition of Pro-inflammatory Mediators and Cytokines

Triptolide and its derivatives are recognized for their powerful and broad-spectrum anti-inflammatory properties, acting at low nanomolar concentrations. montclair.edunih.gov The therapeutic effects are largely attributed to the inhibition of various pro-inflammatory genes and the signaling pathways that regulate them. montclair.edu A primary target is the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.govkjpp.net By inhibiting NF-κB activation, triptolide can suppress the expression of numerous downstream inflammatory molecules. nih.govtandfonline.com

Research has documented the inhibition of a wide array of pro-inflammatory cytokines and mediators in different cell types, including macrophages and fibroblast-like synoviocytes. nih.govnih.gov Studies using lipopolysaccharide (LPS) to stimulate macrophages showed that triptolide profoundly abrogated the production of key pro-inflammatory cytokines. nih.gov Similarly, in models of rheumatoid arthritis, triptolide inhibited inflammatory cytokine expression in fibroblast-like synoviocytes by suppressing the JAK2/STAT3 signaling pathway. nih.gov

Table 1: Pro-inflammatory Mediators Inhibited by Triptolide and its Derivatives

Mediator/Cytokine Finding Source(s)
Tumor Necrosis Factor-alpha (TNF-α) Production was significantly inhibited in LPS-stimulated macrophages. nih.govkjpp.net
Interleukin-1 beta (IL-1β) Expression was strongly inhibited by triptolide. nih.govkjpp.net
Interleukin-6 (IL-6) Triptolide inhibited the expression of IL-6. montclair.edunih.govtandfonline.com
Interleukin-2 (IL-2) Production was inhibited in human T-cells. nih.govmontclair.edu
Interferon-gamma (IFNγ) Triptolide was shown to be more effective than FK506 at inhibiting IFNγ production. nih.govmontclair.edu
Interleukin-17 (IL-17) Triptolide has been shown to down-regulate IL-17. tandfonline.com
Cyclooxygenase-2 (COX-2) Expression is inhibited by triptolide. montclair.edu
Inducible Nitric Oxide Synthase (iNOS) Expression is inhibited by triptolide. montclair.edu
Matrix Metalloproteinases (MMPs) Triptolide suppressed MMP-1, MMP-3, and MMP-13. montclair.edu

Anti-Fibrotic Studies (as a derivative of Triptolide)

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a final common pathway for many chronic diseases, leading to organ failure. nih.gov Triptolide and its derivatives have demonstrated significant anti-fibrotic effects across various organ systems by inhibiting inflammatory responses, regulating collagen deposition, and inhibiting the production of myofibroblasts. nih.gov

Renal Fibrosis Models

In the context of kidney disease, renal fibrosis is a key driver of progression to end-stage renal failure. dntb.gov.ua Triptolide has been investigated in several preclinical models of renal fibrosis, where it has shown protective effects. biorxiv.org In the unilateral ureteral obstruction (UUO) mouse model, a standard method for inducing renal tubulointerstitial fibrosis, triptolide treatment reduced the deposition of ECM components like collagen. biorxiv.org

The anti-fibrotic mechanisms of triptolide in the kidney are multifaceted. One key pathway involves the inhibition of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov Studies have shown that triptolide can interfere with the TGF-β1/Smad signaling pathway, which is central to the fibrotic process. nih.gov Specifically, triptolide was found to downregulate Smad3 expression while upregulating the expression of Ski, an inhibitor of the Smad pathway. nih.gov More recent research has also identified the histone methyltransferase EZH2 as a direct target of triptolide, suggesting that its anti-fibrotic effects may also be mediated through epigenetic regulation. dntb.gov.uabiorxiv.org

Lung Fibrosis Models

Pulmonary fibrosis is a progressive and often fatal lung disease with limited treatment options. nih.gov The anti-fibrotic properties of triptolide derivatives have been evaluated in models of lung fibrosis. nih.govnih.gov In a mouse model where lung fibrosis was induced by bleomycin, the water-soluble triptolide derivative PG490-88 demonstrated potent anti-fibrotic activity. nih.gov

Treatment with PG490-88 was effective at inhibiting fibrosis even when administered after the initial injury, suggesting a potential role in treating established disease. nih.gov The study found that the compound markedly reduced the number of myofibroblasts, which are key cells responsible for excessive collagen production. nih.gov Furthermore, PG490-88 significantly decreased levels of the pro-fibrotic cytokine TGF-β in the bronchoalveolar lavage fluid and inhibited the expression of TGF-β mRNA in human lung fibroblasts. nih.gov These findings indicate that triptolide derivatives can ameliorate lung fibrosis by targeting both inflammation and key fibrotic pathways. nih.govtandfonline.com

Table 2: Summary of Anti-Fibrotic Effects in Preclinical Models

Organ System Model Key Findings Mechanism(s) of Action Source(s)
Kidney Unilateral Ureteral Obstruction (UUO) Reduced deposition of extracellular matrix; improved renal function. Inhibition of TGF-β1/Smad signaling pathway; targeting of EZH2. dntb.gov.uabiorxiv.orgnih.gov
Lung Bleomycin-Induced Fibrosis Inhibited fibrosis and inflammation; reduced myofibroblast numbers. Decreased TGF-β levels; inhibition of pro-fibrotic cytokines. nih.govnih.gov

Table of Compounds Mentioned

Cardiac Fibrosis Models

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a key pathological feature of many cardiovascular diseases, leading to cardiac dysfunction. nih.gov Preclinical research has focused on the anti-fibrotic potential of Triptolide, the parent compound of this compound.

In vitro studies using rat cardiac fibroblasts stimulated with Angiotensin II, a potent pro-fibrotic agent, demonstrated that Triptolide could inhibit cell proliferation and promote apoptosis. nih.gov This was associated with the downregulation of the TGF-β1/Smad3 signaling pathway, a central regulator of fibrosis. nih.gov

In vivo animal models have corroborated these findings. In a mouse model where cardiac fibrosis was induced by continuous infusion of Isoproterenol, treatment with Triptolide was shown to attenuate the fibrotic response. researchgate.net This was evidenced by reduced collagen deposition in heart tissue. researchgate.net The development of this compound is based on harnessing these demonstrated anti-fibrotic mechanisms of Triptolide in a more clinically applicable formulation. nih.gov

Table 1: Effects of Triptolide in Preclinical Models of Cardiac Fibrosis

Model Key Findings Investigated Pathways
Angiotensin II-induced rat cardiac fibroblasts Inhibited cell proliferation, promoted apoptosis. Downregulation of TGF-β1/Smad3 mRNA expression. nih.gov

Pancreatic Fibrosis Models

Pancreatic fibrosis is a characteristic feature of chronic pancreatitis and pancreatic cancer, involving the excessive accumulation of extracellular matrix proteins that disrupt organ function. mdpi.com Research into the therapeutic potential of Triptolide, from which this compound is derived, has shown promise in mitigating pancreatitis and associated fibrosis. nih.govmdpi.com

In animal models of caerulein-induced acute pancreatitis, a condition that can progress to chronic pancreatitis and fibrosis, pretreatment with Triptolide significantly ameliorated pancreatic damage, as indicated by reduced serum amylase and lipase (B570770) levels and improved pancreatic morphology. mdpi.com Furthermore, studies have demonstrated that Triptolide can inhibit pancreatic fibrosis in mouse models of chronic pancreatitis. nih.gov The potent anti-inflammatory and anti-proliferative activities of Triptolide contribute to these effects, suggesting a potential role for its derivatives like this compound in treating fibrotic pancreatic diseases. nih.govmdpi.com this compound (PG490-88) has advanced to clinical trials for other indications, underscoring the translational interest in this class of compounds. mdpi.com

Table 2: Effects of Triptolide in Preclinical Models Relevant to Pancreatic Fibrosis

Model Key Findings Investigated Pathways
Caerulein-induced acute pancreatitis in mice Ameliorated pancreatic damage, reduced serum amylase and lipase. Inhibition of NF-κB transactivation, modulation of immune cell infiltration, activation of Nrf2-mediated antioxidant system. mdpi.com

Research on Other Potential Therapeutic Applications

Ischemia/Reperfusion-Induced Lung Injury

Ischemia/reperfusion (I/R) injury is a significant cause of morbidity in procedures like lung transplantation, where the temporary loss and subsequent restoration of blood flow trigger an acute inflammatory response. nih.gov Preclinical studies have investigated the protective effects of Triptolide in this context.

In a rabbit lung transplantation model, Triptolide was shown to reduce I/R-induced lung injury. nih.gov The protective effects were mediated by the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of multiple pro-inflammatory genes, including intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells. nih.gov Treatment with Triptolide blocked the activation of NF-κB and the subsequent expression of ICAM-1, leading to reduced pulmonary edema and preservation of the lung's ultrastructure. nih.gov These findings highlight the potential of Triptolide and its derivatives, such as this compound, for use in lung transplantation to improve donor lung function. nih.gov

Table 3: Effects of Triptolide in a Model of Ischemia/Reperfusion Lung Injury

Model Key Findings Mechanism of Action

Neuroprotective Effects in Disease Models

The anti-inflammatory and cell-protective properties of Triptolide and its derivatives have prompted investigations into their neuroprotective potential in various models of neurological disease and injury. frontiersin.orgeuropeanreview.org

One study directly investigated Triptolide (referred to as PG-490) in a rat model of traumatic brain injury (TBI). nih.gov TBI is known to cause neuroinflammation, edema, and neuronal cell death. nih.gov Treatment with Triptolide immediately after injury was found to confer significant neuroprotection. It suppressed the TBI-induced increases in contusion volume, cell apoptosis, and brain edema. nih.gov Mechanistically, Triptolide reduced the levels of pro-inflammatory mediators while reversing the TBI-induced decrease in the anti-inflammatory cytokine interleukin-10. nih.gov Importantly, these pathological improvements were associated with better neurobehavioral outcomes. nih.gov

Other research has shown that Triptolide can exert neuroprotective effects in models of Alzheimer's disease by reducing Aβ-induced toxicity and attenuating neuroinflammation. frontiersin.orgscielo.br The ability of Triptolide and its derivatives to cross the blood-brain barrier makes them attractive candidates for treating a range of neurological disorders. frontiersin.org

Table 4: Neuroprotective Effects of Triptolide (PG-490) in a Traumatic Brain Injury Model

Model Key Findings Mechanism of Action

Table of Compounds

Compound Name
This compound (PG490-88)
Triptolide
Angiotensin II
Isoproterenol
Caerulein
Amyloid-beta 1-42 (Aβ1–42)

Mechanistic Elucidation of Omtriptolide S Biological Activities

Transcriptional Regulation Research

Omtriptolide, similar to its parent compound triptolide (B1683669), is known to significantly impact transcription, a critical process for gene expression. This impact is largely mediated through its interaction with key components of the transcriptional machinery.

A primary mechanism of this compound and triptolide is the inhibition of RNA polymerase II (RNAPII)-mediated transcription. biosynth.comresearchgate.netrndsystems.comnih.gov This inhibition leads to the downregulation of various genes, including those encoding anti-apoptotic proteins. biosynth.commdpi.com Studies have shown that triptolide can inhibit both total RNA and mRNA synthesis, with a predominant effect on the latter. nih.gov This results in a rapid depletion of short-lived mRNAs, including those for transcription factors and cell cycle regulators. nih.gov While triptolide has been shown to induce a rapid depletion of RPB1, the main subunit of RNAPII, which is indicative of a transcription elongation blockage, it does not appear to interact directly with the RNAPII complex or damage DNA. nih.gov Instead, it is considered an indirect inhibitor of RNAPII activity. nih.gov Some research suggests that triptolide can induce proteasome-dependent degradation of RPB1, the largest subunit of RNAPII, in cancer cells. plos.orgnih.gov This degradation is proposed to occur after hyperphosphorylation of RPB1, potentially activated by upstream protein kinases like Positive Transcription Elongation Factor b (P-TEFb). plos.orgnih.gov

A well-established mechanism underlying the transcriptional inhibition by triptolide, and thus likely this compound, involves its interaction with the XPB subunit of the transcription factor TFIIH. researchgate.netnih.govmdpi.comchem960.comnih.gov TFIIH is a multi-subunit complex essential for the initiation of transcription by RNAPII and nucleotide excision repair (NER). mdpi.comgreberlab.org Triptolide has been shown to covalently bind to human XPB (also known as ERCC3) and inhibit its DNA-dependent ATPase activity. researchgate.netnih.govnih.gov This irreversible binding to XPB leads to a global repression of transcription and impaired NER. mdpi.com The binding of triptolide to XPB is proposed to arrest TFIIH on promoters, contributing to the global inhibition of transcription. mdpi.com

Cellular Stress Response Modulation

This compound and triptolide have been observed to modulate cellular stress response pathways, which are crucial for cell survival and adaptation.

This compound can disrupt cellular stress responses. biosynth.com Triptolide, the parent compound, has been shown to activate the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov This activation involves pathways such as the PKR-like ER kinase-eukaryotic initiation factor 2α axis and the inositol-requiring enzyme 1α-X-box-binding protein 1 axis, leading to chronic ER stress in some cancer cells. nih.gov Disruptions in ER homeostasis, caused by factors like hypoxia, calcium imbalance, and reactive oxygen species accumulation, can trigger the UPR. frontiersin.org While the UPR initially promotes survival, excessive activation can lead to apoptosis or autophagy. frontiersin.orgmdpi.com Triptolide's ability to induce ER stress and activate UPR pathways contributes to its biological effects. nih.gov

Regulation of heat shock proteins (HSPs) is another mechanism influenced by this compound and triptolide. researchgate.netchem960.com HSPs are molecular chaperones that play vital roles in protein homeostasis and cellular responses to stress. oatext.commdpi.com They are often overexpressed in cancer cells, contributing to survival and drug resistance. mdpi.comfrontiersin.org Triptolide has been identified as an inhibitor of the human heat shock response, preventing the inducible expression of heat shock genes, such as HSP70. nih.govnih.gov This inhibition occurs by abrogating the transactivation function of Heat Shock Factor 1 (HSF1), a master transcription factor regulating HSP genes, without interfering with its early activation steps like trimer formation or DNA binding. oatext.comfrontiersin.orgnih.gov Downregulation of HSPs, such as HSP27, has been linked to the synergistic apoptotic effects observed when triptolide is combined with certain chemotherapeutic agents. nih.gov

Apoptosis Induction Mechanisms

This compound induces apoptosis, or programmed cell death, in various cell types, particularly cancer cells. biosynth.comncats.io This is a key mechanism contributing to its potential anti-tumor activity. biosynth.com Apoptosis can be triggered by the downregulation of anti-apoptotic proteins, a consequence of this compound's inhibition of RNAPII-mediated transcription. biosynth.commdpi.com Specifically, the reduction in levels of anti-apoptotic proteins like XIAP and Bcl-2 has been observed to trigger apoptosis in some cell types treated with triptolide. mdpi.com Transcriptional repression of Mcl-1 has also been shown to induce apoptosis. mdpi.com Triptolide's interaction with XPB and subsequent inhibition of transcription and NER are also implicated in mediating cell death. mdpi.comresearchgate.net Furthermore, triptolide can enhance apoptosis induced by TNF-family members by inhibiting NF-κB signaling, which otherwise limits TNF-induced cytotoxicity. nih.gov The induction of apoptosis by triptolide can also involve the mitochondrial pathway. nih.govewadirect.com While the exact mechanisms can vary depending on the cell type, the modulation of protein expression through transcriptional inhibition and the disruption of cellular stress responses are central to this compound's ability to induce apoptosis. biosynth.comnih.gov

Downregulation of Anti-Apoptotic Proteins

Studies on triptolide, the parent compound of this compound, have demonstrated its ability to modulate the expression of proteins involved in regulating apoptosis. Triptolide has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein) at both the gene and protein levels. nih.gov Conversely, it can increase the expression of pro-apoptotic proteins like Fas and Bax. nih.gov, ewadirect.com, nih.gov, nih.gov The balance between pro- and anti-apoptotic proteins is crucial in determining cell fate, and the shift induced by triptolide favors the induction of apoptosis. Anti-apoptotic proteins, including Mcl-1, Bfl-1, Bcl-XL, Bcl-2, Bcl-w, and Bcl-B, function by inhibiting or inactivating pro-apoptotic proteins such as Bak, Bax, and Bok, which are responsible for the permeabilization of the mitochondrial outer membrane and subsequent release of cytochrome c. oncotarget.com

Activation of Caspases and Poly-ADP Ribose Polymerase

A key mechanism by which triptolide induces apoptosis involves the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death. Research indicates that triptolide treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspase-3. researchgate.net, nih.gov, nih.gov, nih.gov The activation of caspase-3 subsequently results in the cleavage of critical cellular substrates, including Poly-ADP Ribose Polymerase (PARP). nih.gov, researchgate.net, nih.gov, researchgate.net, nih.gov, nih.gov PARP cleavage is considered a hallmark of apoptosis and is involved in DNA repair; its cleavage by caspases helps to ensure that the cell's energy reserves are not depleted in futile repair attempts during apoptosis. nih.gov Studies have shown a time-dependent increase in the cleavage of procaspase-3 and PARP following triptolide treatment in certain cell lines. researchgate.net

Mitochondrial Pathway Regulation

The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is significantly influenced by triptolide. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the formation of the apoptosome and the subsequent activation of caspases. researchgate.net, nih.gov, nih.gov Triptolide has been shown to induce changes in mitochondrial membrane potential and enhance the release of cytochrome c. nih.gov, nih.gov The modulation of proteins in the Bcl-2 family, with downregulation of anti-apoptotic members like Bcl-2 and upregulation of pro-apoptotic members like Bax, contributes to the permeabilization of the mitochondrial outer membrane, facilitating cytochrome c release and the activation of the mitochondrial apoptotic cascade. ewadirect.com, nih.gov, nih.gov The mitochondrial apoptotic pathway is recognized as playing a pivotal role in triptolide-induced cell death in various cancer cells. tsbiochem.com, researchgate.net, ewadirect.com, researchgate.net, nih.gov

Autophagy Modulation Research

Research indicates that triptolide can modulate autophagy, a cellular process involving the degradation and recycling of cellular components. Studies have shown that autophagy can be induced by triptolide, and both apoptosis and autophagy may contribute to its anticancer effects. nih.gov, thno.org, researchgate.net, medchemexpress.cn The interplay between apoptosis and autophagy is complex, and in some contexts, triptolide-induced apoptosis and autophagy in certain cells can inhibit each other. thno.org Triptolide's ability to regulate autophagy may involve pathways such as the Akt/mTOR signaling pathway. dovepress.com, thno.org

Cell Cycle Regulation Studies

This compound's parent compound, triptolide, has been shown to affect the cell cycle, a tightly controlled series of events leading to cell division. Studies have reported that triptolide can induce cell cycle arrest in various cell lines. thno.org, nih.gov, nih.gov For instance, triptolide treatment has been observed to cause cell cycle arrest at the G2/M phase. nih.gov, nih.gov This regulation of the cell cycle involves influencing the expression levels of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27. nih.gov, nih.gov, mdpi.com By disrupting the normal progression of the cell cycle, triptolide can inhibit cell proliferation. thno.org

Signal Transduction Pathway Investigations

NF-κB Signaling Pathway Inhibition

Investigations into the signal transduction pathways affected by triptolide and its derivatives, including this compound, have highlighted the nuclear factor-kappa B (NF-κB) pathway as a significant target. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival, and its aberrant activation is linked to various diseases, including cancer and inflammatory disorders. wikipedia.org, delveinsight.com Multiple studies have demonstrated that triptolide can inhibit the activation of the NF-κB signaling pathway. nih.gov, ewadirect.com, nih.gov, nih.gov This inhibition can occur through various mechanisms, potentially involving the suppression of key components in the pathway, such as the phosphorylation of NF-κB p65. nih.gov The inhibition of NF-κB signaling by triptolide is considered to contribute to its anti-inflammatory and immunosuppressive properties, as well as its potential antitumor effects by reducing pro-inflammatory reactions and influencing cell survival signals. nih.gov, nih.gov, wikipedia.org this compound itself has been mentioned in the context of NF-κB signaling or immunosuppression in some research. chem960.com, researchgate.net, ncats.io

PI3K/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and metabolism nih.govmdpi.com. Aberrant activation of this pathway is frequently observed in numerous cancers and is linked to deregulated metabolic pathways that support the anabolic needs of growing cancer cells nih.gov. Research suggests that triptolide, the parent compound of this compound, can modulate the PI3K/Akt pathway. Studies have shown that triptolide may improve renal epithelial-mesenchymal transition (EMT) by modulating the PI3K/Akt signaling pathway, potentially involving the interplay between miR-188-5p and PTEN researchgate.net. The PI3K/Akt pathway is also implicated in inflammatory damage, apoptosis, and EMT in chronic kidney disease (CKD), and inhibiting this pathway can ameliorate kidney damage researchgate.net. Furthermore, the PI3K/Akt pathway can be activated by various cellular stimuli or toxins mdpi.com. Activation of Akt, mediated by PI3K, regulates cell survival through the phosphorylation of downstream targets, including pro-apoptotic proteins, transcription factors, and other kinases mdpi.com. The PI3K/Akt pathway can also influence cell-survival signals through the Bcl-2 family of proteins mdpi.com. Studies on triptolide have indicated that it can induce Nrf2-mediated cytoprotective proteins via activation of the PI3K/Akt signaling pathway, offering protection against oxidative stress in certain cell types aging-us.com.

CaMKK/β-AMPK Pathway Studies

The CaMKKβ-AMPK signaling pathway plays a significant role in cellular energy homeostasis and autophagy nih.govbmbreports.org. AMPK acts as a sensor of intracellular energy levels and is activated in response to metabolic stress nih.gov. Activation of AMPK can lead to the inhibition of mTOR and activation of ULK1 and Beclin 1, thereby promoting autophagy nih.gov. CaMKKβ is an upstream regulator that can activate AMPK by phosphorylating Thr172, particularly in response to increased intracellular calcium concentrations nih.govbmbreports.orgfrontiersin.orgdovepress.com. Studies on triptolide have demonstrated its ability to induce protective autophagy in prostate cancer cells through the activation of the CaMKKβ-AMPK signaling pathway nih.govnih.gov. Triptolide mediates the accumulation of intracellular free calcium by stimulating the endoplasmic reticulum (ER) stress response, which in turn activates the CaMKKβ-AMPK pathway nih.govnih.gov. Blocking CaMKKβ activity has been shown to reduce triptolide-induced autophagy and AMPK phosphorylation, indicating the involvement of this pathway nih.gov.

IL-6/STAT3 Signaling Pathway Inhibition

The IL-6/STAT3 signaling pathway is frequently activated in various cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy mdpi.comresearchgate.netnih.govfrontiersin.org. Interleukin-6 (IL-6) is a cytokine that can activate STAT3, often leading to anti-apoptotic effects nih.gov. Targeting the IL-6/STAT3 pathway is considered a potential strategy for cancer treatment nih.govfrontiersin.org. Research on triptolide, the parent compound of this compound, indicates its ability to regulate the STAT3 pathway mdpi.comresearchgate.net. Studies have shown that triptolide can limit STAT3 phosphorylation, thereby reducing STAT3-mediated gene expression and affecting the proliferation and survival of cancer cells mdpi.comresearchgate.net. The IL-6/STAT3 pathway is also involved in inflammatory processes, and triptolide has been shown to inhibit the expression of inflammatory cytokines and the proliferation of fibroblast-like synoviocytes by suppressing the JAK2/STAT3 signaling pathway nih.gov. Inhibition of the IL-6/STAT3 pathway has also been shown to reverse acquired radioresistance in certain cancer cells oncotarget.com.

Wnt Signaling Pathway Regulation

The Wnt signaling pathway is fundamental to embryonic development, tissue homeostasis, and has a significant role in cancer initiation and progression oncotarget.commdpi.comfrontiersin.orgfrontiersin.org. Dysregulation of Wnt signaling is linked to uncontrolled cell proliferation and survival in various cancers, including colorectal cancer mdpi.comfrontiersin.org. The canonical Wnt pathway primarily depends on the transcriptional activity of β-catenin mdpi.comfrontiersin.org. In the absence of Wnt signals, a destruction complex promotes the degradation of β-catenin; however, upon Wnt binding to receptors, this complex is disrupted, leading to β-catenin accumulation and translocation to the nucleus to activate target genes mdpi.comfrontiersin.org. Research on triptolide has explored its effects on the Wnt signaling pathway. Studies suggest that triptolide can inhibit Wnt signaling in non-small cell lung carcinoma (NSCLC) by upregulating multiple Wnt inhibitory factors through epigenetic modifications to Histone H3 nih.gov. These Wnt inhibitory factors include WIF1, FRZB, SFRP1, ENY2, and DKK1 nih.gov.

Nrf2 Pathway Targeting

The Nrf2 pathway is a crucial defense mechanism that regulates the expression of antioxidant and detoxifying enzymes, protecting cells against oxidative stress and inflammation nih.govmdpi.com. Under normal conditions, Nrf2 is kept at low levels through degradation mediated by the Keap1-Cul3 ubiquitin ligase complex mdpi.comnih.gov. Upon exposure to oxidative stress or electrophiles, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of target genes by binding to the antioxidant response element (ARE) nih.gov. While Nrf2 activation can be protective, aberrant Nrf2 activation is observed in many tumors and can contribute to cancer growth, proliferation, and metastasis nih.gov. Studies have identified triptolide as a potent inhibitor of Nrf2 nih.govnih.gov. Mechanistically, triptolide has been shown to compromise the expression of Nrf2 target genes like GCLC, GCLM, and SLC7A11, disrupting glutathione (B108866) metabolism nih.gov. Triptolide can also decrease nuclear accumulation of Nrf2 and promote its nuclear export by increasing the interaction between Nrf2 and CRM1 nih.gov. This inhibition of Nrf2 by triptolide can lead to increased intracellular oxidative stress and suppress the growth of certain tumors nih.gov. The PI3K/Akt pathway is also known to be involved in the phosphorylation and activation of Nrf2 aging-us.com.

Notch1 Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved pathway involved in various cellular processes, including cell proliferation, differentiation, and the maintenance of cancer stem cells frontiersin.org. Aberrant Notch activation is implicated in the pathogenesis of various malignancies frontiersin.org. The pathway involves Notch receptors (Notch 1-4) and ligands (Delta-like and Jagged) frontiersin.org. Upon ligand binding, Notch receptors undergo cleavage, and the intracellular domain translocates to the nucleus to regulate gene transcription frontiersin.org. Research suggests that triptolide can regulate the Notch signaling pathway mdpi.comresearchgate.net. Studies have indicated that triptolide can hinder the growth of cancer cells by inhibiting the signaling pathways of both Notch1 and STAT3 mdpi.comresearchgate.netnih.gov. Simultaneous inhibition of Notch1 and STAT3 signaling has been shown to reduce cell proliferation more effectively than inhibiting either pathway alone mdpi.comresearchgate.net. There is also evidence suggesting crosstalk between the Notch1 and STAT3 pathways oncotarget.com.

Molecular Target Identification and Validation

Molecular target identification and validation are critical steps in the development of new therapies ucl.ac.ukwjbphs.comtechnologynetworks.com. Target identification involves identifying biological molecules, typically proteins or genes, that play a pivotal role in the pathophysiology of a disease and whose activity can be modulated by a therapeutic agent ucl.ac.uktechnologynetworks.com. Ideal targets should be "druggable," meaning their function can be altered by a small molecule or biologic ucl.ac.uktechnologynetworks.com. Approaches to target identification include phenotypic screens, genetic association studies, transcriptomics, and proteomics ucl.ac.ukwjbphs.com.

Target validation is the process of demonstrating that an identified molecular target is functionally involved in the disease process and is suitable for therapeutic intervention ucl.ac.ukwjbphs.comtechnologynetworks.com. This involves conducting experiments to confirm the target's role in the disease phenotype technologynetworks.com. Validation methods include genetic validation (e.g., using siRNA or CRISPR to knock down gene expression), pharmacological validation (using small molecule inhibitors), and studies in animal models ucl.ac.ukwjbphs.com. Validating targets helps reduce drug attrition rates and promotes the development of more effective and safer treatments wjbphs.com. While the specific molecular targets of this compound are often discussed in the context of the pathways it modulates, the precise direct binding partners or enzymes it inhibits or activates are areas of ongoing research. The studies on pathway modulation described above provide strong evidence for the biological relevance of these pathways as functional targets of this compound or its parent compound, triptolide.

Data Tables

PathwayObserved Effect of Triptolide/OmtriptolideKey Mediators/Components InvolvedReference(s)
PI3K/AktModulation; potential for ameliorating renal EMT; protection against OS.PI3K, Akt, miR-188-5p, PTEN, Nrf2, HO-1, NQO1 researchgate.netaging-us.com
CaMKK/β-AMPKActivation; induction of protective autophagy.CaMKKβ, AMPK, Intracellular Calcium, mTOR, ULK1, Beclin 1 nih.govnih.gov
IL-6/STAT3Inhibition; reduced STAT3 phosphorylation; inhibition of inflammatory cytokines.IL-6, STAT3, JAK2 mdpi.comresearchgate.netnih.gov
WntInhibition (in NSCLC); upregulation of Wnt inhibitory factors.Wnt inhibitory factors (WIF1, FRZB, SFRP1, ENY2, DKK1), Histone H3 nih.gov
Nrf2Inhibition; decreased nuclear accumulation; disruption of glutathione metabolism.Nrf2, Keap1, CRM1, GCLC, GCLM, SLC7A11 nih.govnih.gov
Notch1Modulation; inhibition of signaling.Notch1, STAT3 mdpi.comresearchgate.netnih.gov

Xeroderma Pigmentosum B (XPB)/ERCC3 Subunit of TFIIH

A significant target of triptolide, the parent compound of this compound, is the Xeroderma Pigmentosum B (XPB) protein, also known as ERCC3. researchgate.netdenistitovlab.orgnih.govnih.gov XPB is a DNA-dependent ATPase and a crucial subunit of the transcription factor IIH (TFIIH) complex. researchgate.netdenistitovlab.orgnih.govmdpi.com TFIIH plays essential roles in both transcription initiation by RNA polymerase II (RNAPII) and nucleotide excision repair (NER). researchgate.netdenistitovlab.orgnih.govnih.govmdpi.com

Research indicates that triptolide covalently binds to human XPB, specifically at cysteine 342 (Cys342). wikipedia.org This binding event inhibits the DNA-dependent ATPase activity of XPB. researchgate.netdenistitovlab.orgnih.govnih.gov The inhibition of XPB's ATPase activity by triptolide leads to the disruption of RNAPII-mediated transcription and likely impairs nucleotide excision repair. researchgate.netdenistitovlab.orgnih.govnih.gov This broad inhibition of transcription is thought to underlie many of triptolide's biological effects, including its anti-inflammatory, immunosuppressive, and antiproliferative activities. nih.govmdpi.com Mutations in XPB, such as XPB-C342T, have been shown to confer resistance to triptolide, further supporting XPB as a primary target. wikipedia.org

dCTP Pyrophosphatase (DCTPP1) Inhibition

Another identified target of triptolide is dCTP pyrophosphatase 1 (DCTPP1). wikipedia.orgymilab.comnih.gov DCTPP1 is an enzyme that hydrolyzes deoxynucleoside triphosphates (dNTPs) to their corresponding nucleoside monophosphates, with a strong preference for dCTP and its analogs. uniprot.orgnih.govebi.ac.uk This enzyme plays a role in regulating intracellular nucleotide pools and may protect against the incorporation of genotoxic nucleotide analogs into DNA or RNA. uniprot.orgebi.ac.uk

Triptolide has been shown to directly interact with and inhibit the enzymatic activity of human DCTPP1. ymilab.comnih.gov This inhibition is reported to be a noncovalent interaction. acs.orgacs.org Studies have demonstrated that triptolide can inhibit DCTPP1 pyrophosphatase activity for both dCTP and the decitabine (B1684300) metabolite 5-aza-dCTP, with similar IC50 values. biorxiv.org Inhibition of DCTPP1 by triptolide can enhance the incorporation of nucleoside analogs, such as 5-aza-dC, into genomic DNA, contributing to enhanced demethylation and modulation of gene expression. biorxiv.org

Other Putative Cellular Binding Targets

Beyond XPB and DCTPP1, several other putative cellular binding targets for triptolide have been reported. These include polycystin-2, ADAM10, and TAB1. wikipedia.org Polycystin-2 is a calcium channel protein involved in autosomal dominant polycystic kidney disease. nih.gov ADAM10 is a metalloproteinase involved in various cellular processes, including cell signaling and migration, and is often overexpressed in cancers. mdpi.com TAB1 is a component of the TGF-β signaling pathway. While these targets have been suggested, studies investigating triptolide-resistant mutations in polycystin-2, ADAM10, and TAB1 did not find such mutations, unlike the case with XPB. wikipedia.org This suggests that while triptolide may interact with these proteins, their role as primary determinants of triptolide sensitivity might be less pronounced compared to XPB.

Additionally, triptolide has been reported to modulate other pathways and molecules, including NF-κB, p53, NF-AT, HSF-1, caspases, heat-shock proteins, and the mTOR pathway. nih.govmdpi.comnih.govresearchgate.net It can influence signaling pathways related to inflammation and cell growth. mdpi.comnih.gov

MicroRNA (miRNA) Expression Profiling

Research indicates that triptolide can alter the expression profile of microRNAs (miRNAs) in cancer cells. thno.org miRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level and are involved in various cellular processes, including proliferation, differentiation, and apoptosis. thno.org The ability of triptolide to change miRNA expression profiles suggests another layer of its regulatory mechanisms, potentially contributing to its effects on cancer cell migration, invasion, and metastasis. thno.org

Effects on Tumor Microenvironment

This compound, as a derivative of triptolide, is expected to influence the tumor microenvironment (TME), a complex ecosystem surrounding tumors that includes stromal cells, immune cells, blood vessels, and signaling molecules. nih.gov The TME plays a critical role in tumor progression and response to therapy. nih.gov Triptolide has been shown to modulate the TME by affecting its various components. nih.gov

Inhibition of Angiogenesis

Triptolide has demonstrated anti-angiogenic properties. researchgate.netthno.orgsci-hub.se Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. sci-hub.se Triptolide's inhibition of angiogenesis is mediated, in part, by the downregulation of key factors such as tyrosine kinase, endothelial (Tie2) and vascular endothelial growth factor receptor 2 (VEGFR-2). sci-hub.se By suppressing the formation of new blood vessels within the tumor, triptolide can limit nutrient and oxygen supply to cancer cells, thereby hindering tumor growth.

Modulation of Immune Responses

Triptolide is known for its potent immunosuppressive properties, which contribute to its use in treating inflammatory and autoimmune diseases. nih.govmdpi.comchem960.com It can modulate immune responses by inhibiting the function and activation of immune cells, particularly T cells. mdpi.com Triptolide has been shown to inhibit the expression of interleukin-2 (B1167480) and other cytokine genes in T cells. mdpi.com This modulation of immune responses within the TME can influence the interaction between cancer cells and the immune system, potentially impacting tumor progression and the effectiveness of immunotherapies.

Drug Discovery and Development Aspects of Omtriptolide

Synthetic Methodologies for Omtriptolide

The synthesis of this compound can be approached through various methods, including semi-synthesis from its natural precursor, triptolide (B1683669), and more complex total synthesis strategies. Furthermore, research has focused on improving synthetic methodologies for triptolide prodrugs to enhance their physicochemical properties and therapeutic potential.

This compound is a prodrug of triptolide, designed to improve its water solubility and therapeutic index. The most direct synthetic route to this compound is through the semi-synthesis from triptolide, which is isolated from the medicinal plant Tripterygium wilfordii. This process involves the esterification of the C14 hydroxyl group of triptolide with succinic anhydride.

The reaction typically employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation. This method provides a straightforward and efficient way to produce this compound from the readily available natural product. thno.org

Table 1: Key Reagents in the Semi-synthesis of this compound from Triptolide

Reagent/CompoundRole in Synthesis
TriptolideStarting material and parent active compound
Succinic anhydrideReactant to introduce the succinate (B1194679) ester moiety
DCC (N,N'-dicyclohexylcarbodiimide)Coupling agent to activate the carboxylic acid
DMAP (4-dimethylaminopyridine)Catalyst to promote the esterification reaction

The complex structure of triptolide, characterized by a diterpene skeleton with three epoxide rings and a butenolide, presents a significant challenge for total synthesis. nih.gov Nevertheless, several total synthesis routes have been developed, which can be adapted for the synthesis of this compound by incorporating the C14-succinate ester in the final steps.

Key strategies in the total synthesis of the triptolide core include: nih.govbeilstein-journals.org

Construction of the A-ring: Often achieved through methods like aldol (B89426) condensation. nih.govbeilstein-journals.org

Formation of the butenolide (D-ring): Acid-catalyzed lactonization is a common method. nih.govbeilstein-journals.org

Introduction of the epoxide groups: This is a critical and often challenging step, with various epoxidation methodologies being employed. nih.gov

Convergent approaches: Some syntheses utilize Diels-Alder reactions to construct multiple rings in a convergent manner, which can be more efficient than linear syntheses. nih.gov

Asymmetric synthesis: To obtain the specific stereochemistry of the natural product, asymmetric synthesis strategies have been developed, for example, using chiral starting materials like ʟ-dehydroabietic acid. nih.gov

A notable recent advancement is a scalable total synthesis of (-)-triptonide, a close analogue of triptolide, which can be readily converted to triptolide. This approach utilizes a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization. chemistryviews.org Such scalable methods are crucial for producing sufficient quantities of triptolide and its derivatives for further drug development. chemistryviews.org

The rationale behind these improved methodologies is to create prodrugs with optimal properties, including: nih.gov

Enhanced aqueous solubility: To allow for easier formulation and administration.

Chemical stability: To ensure a suitable shelf-life.

Efficient in vivo conversion: The prodrug must be efficiently and completely converted to the active parent drug in the body.

This compound itself was found to have incomplete and slow bioconversion in vivo, which has prompted the development of alternative prodrug strategies with more favorable enzymatic cleavage properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent and selective analogues. SAR studies have focused on the key structural motifs of the triptolide scaffold.

The biological activity of triptolide and its derivatives is highly dependent on specific structural features. The five-membered unsaturated lactone ring (D-ring) is considered essential for potent cytotoxicity. thno.orgnih.gov Modifications to the D-ring, such as creating furan (B31954) ring analogues, can be made without a complete loss of activity, suggesting some tolerance for structural changes in this region. thno.org However, complete removal of the D-ring leads to a loss of cytotoxicity. bohrium.com

The three epoxide groups are also critical for the bioactivity of triptolide. The C7,C8-β-epoxide, in particular, has been shown to be essential for its potent cytotoxic activity. nih.gov The epoxide rings are thought to be involved in covalent interactions with biological targets. For example, triptolide has been shown to covalently bind to Cys342 of the XPB protein, inhibiting its ATPase activity. nih.gov

Table 2: Effect of Modifications on Key Structural Moieties of Triptolide Analogues

Structural MoietyModificationEffect on Bioactivity
D-ring (unsaturated lactone)Modification to a furan ringRetention of some cytotoxic activity thno.org
D-ring (unsaturated lactone)Complete removalComplete loss of cytotoxicity bohrium.com
C7,C8-β-epoxide-Essential for potent cytotoxic activity nih.gov

Modifications at specific carbon atoms of the triptolide scaffold can significantly modulate its biological activity and physicochemical properties.

C14 Modification: The C14 hydroxyl group is a common site for modification to create prodrugs. In this compound, the attachment of a succinate ester at this position enhances water solubility. The hypothesis is that the succinate promoiety is cleaved in vivo to release the active triptolide. However, the steric hindrance around the C14-OH group may lead to slow and incomplete enzymatic cleavage. nih.gov This highlights the importance of the design of the linker and promoiety in prodrug development.

C18 Modification: The C18 carbonyl group within the D-ring may play an important role in the interaction with target molecules. bohrium.com The ability to act as a hydrogen bond acceptor at this position appears to be beneficial for retaining cytotoxic activity. thno.org

Design Principles for Enhanced Therapeutic Efficacy

The development of this compound was guided by specific design principles aimed at overcoming the inherent biopharmaceutical challenges of its parent compound, triptolide. The primary goals were to enhance aqueous solubility, improve chemical stability, and facilitate a more favorable pharmacokinetic profile, thereby widening the therapeutic window. nih.gov

Key design considerations included:

Improving Aqueous Solubility: Triptolide is poorly soluble in water, which complicates its formulation and administration for clinical use. nih.gov The design strategy involved introducing a highly soluble functional group to the triptolide molecule.

Enhancing Stability: The modification needed to be stable enough to prevent premature degradation of the prodrug before it reaches its target, ensuring a predictable shelf life and consistent in vivo performance. nih.gov

Facilitating Bioconversion: The prodrug is designed to be pharmacologically inert and must efficiently and completely convert to the active triptolide within the body, ideally at the site of action. nih.govsciensage.info

By addressing these factors, the design of this compound aims to create a more drug-like molecule that can deliver the therapeutic benefits of triptolide with greater efficacy and a better safety profile.

Prodrug Design and Development

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. ijnrd.org This strategy is frequently used to improve a drug's properties, such as solubility, stability, and targeted delivery. sciensage.infoijnrd.org this compound exemplifies this approach as a water-soluble prodrug of triptolide.

The primary strategy for enhancing triptolide's therapeutic profile involved its transformation into a phosphonooxymethyl prodrug. nih.gov This was achieved by attaching a phosphonooxymethyl promoiety to the triptolide structure. This specific chemical modification was chosen for its ability to confer a favorable combination of high aqueous solubility and chemical stability. nih.gov

The addition of this polar, ionizable phosphate (B84403) group dramatically increases the molecule's solubility in aqueous solutions, making it suitable for parenteral administration. nih.gov This strategy has been successfully used to enhance the solubility of other challenging compounds, such as paclitaxel (B517696) and propofol. nih.gov The goal of this modification is to create a more versatile and clinically viable version of the potent parent compound.

Research has demonstrated the successful synthesis and favorable characteristics of a disodium (B8443419) phosphonooxymethyl prodrug of triptolide, referred to as this compound. This prodrug exhibits excellent aqueous solubility (61 mg/mL at pH 7.4) compared to the very low solubility of triptolide (17 µg/mL). nih.gov

Studies on its stability predict a shelf life of two years at 4°C and a pH of 7.4 before significant hydrolysis occurs. nih.gov Preclinical research using mouse models of human cancers has confirmed its efficacy. In a human colon adenocarcinoma (HT-29) xenograft model, intraperitoneally administered this compound was effective in reducing or eliminating tumors. nih.gov Similar positive results were observed in ovarian cancer xenograft models. nih.gov This demonstrates that the prodrug successfully undergoes bioconversion in vivo to release the active triptolide, which then exerts its potent antitumor effects.

Combination Therapy Research

As this compound's therapeutic action is dependent on its conversion to triptolide, research into the combination therapies of triptolide is directly relevant to the potential applications of its prodrug form. Studies have shown that triptolide can act synergistically with various conventional therapeutic agents, potentially enhancing efficacy and overcoming drug resistance. frontiersin.orgnih.govmdpi.com

Triptolide has been shown to enhance the cytotoxic effects of several chemotherapeutic drugs across different cancer types. This synergy often allows for lower concentrations of the agents to be used, which may help reduce side effects. nih.gov The combination of triptolide with chemotherapy can lead to increased cancer cell death (apoptosis) and inhibition of signaling pathways that promote tumor growth and survival. frontiersin.orgnih.govasco.org

For instance, in pancreatic cancer cell lines, combining triptolide with hydroxycamptothecin (HCPT) resulted in a greater cytotoxic effect than either agent used alone. nih.gov This enhanced effect was linked to the activation of caspases and the inhibition of the NF-κB signaling pathway. nih.gov Similarly, a highly synergistic effect was observed when triptolide was combined with 5-fluorouracil (B62378) (5-FU) in pancreatic cancer cells, showing greater cytotoxicity than the first-line drug gemcitabine (B846). asco.org This combination also led to a significant increase in apoptosis. asco.org

The table below summarizes key findings from studies on the synergistic effects of triptolide with various chemotherapeutic agents.

Combination AgentCancer TypeKey Synergistic Findings
Hydroxycamptothecin (HCPT) Pancreatic CancerHigher sensitivity and cytotoxicity compared to single-agent therapy; activation of caspase-9/caspase-3 and inhibition of NF-κB pathway. nih.gov
5-Fluorouracil (5-FU) Pancreatic CancerEnhanced cytotoxicity, more powerful than gemcitabine alone; increased apoptosis via inhibition of NF-κB activity. asco.org
5-Fluorouracil (5-FU) Colon CarcinomaSuperior inhibition of tumor growth in vitro and in vivo compared to individual agents; promoted apoptosis without increasing side effects. nih.govresearchgate.net
Oxaliplatin Colon CancerSignificant inhibition of cancer cell proliferation through regulation of the Wnt/β-catenin pathway. frontiersin.org

Given triptolide's potent anti-inflammatory properties, researchers have explored its combination with other anti-inflammatory drugs. nih.govnih.govfrontiersin.org This approach aims to leverage different mechanisms of action to achieve a more comprehensive anti-inflammatory response. nih.gov

One study highlighted a regimen combining triptolide with low-dose aspirin (B1665792) for the potential prevention of lung cancer. nih.gov The rationale is that triptolide can activate the p53 tumor suppressor pathway while inhibiting the pro-inflammatory NF-κB pathway, and aspirin can enhance this efficacy. nih.gov This combination of an anticancer agent with an anti-inflammatory drug is considered a promising strategy for inflammation-related cancers. nih.gov Additionally, triptolide has been studied alongside the anti-inflammatory drug dexamethasone, showing a strong ability to inhibit the release of various pro-inflammatory cytokines and chemokines. nih.govmontclair.edu

Clinical Research on Omtriptolide

Phase I Clinical Trials

Omtriptolide has been approved for and is participating in Phase I clinical trials for several indications. ncats.io

Prostate Cancer Studies

This compound has been approved for entry into Phase I clinical trials for the treatment of prostate cancer in the USA. ncats.ionih.gov

Solid Tumors Studies

This compound is participating in Phase I clinical trials for solid tumors. patsnap.com One study indicated that this compound showed effective therapeutic activity in the treatment of advanced solid tumors. ewadirect.com

Myeloid Leukemia Investigations

This compound is participating in Phase I clinical trials for the treatment of myeloid leukemia. ncats.iopatsnap.com

Refractory and Relapsed Acute Leukemia Studies

While the search results mention Phase I trials for relapsed/refractory acute myeloid leukemia and acute lymphoblastic leukemia with other agents like ONC201 and selinexor, and a general increase in AML patients enrolling in Phase I studies, there is no specific information in the provided search results detailing this compound's involvement in Phase I trials specifically for refractory and relapsed acute leukemia. mycancergenome.orgcancer.govnih.govnih.govprecisionformedicine.com

Evaluation of Clinical Efficacy

Clinical studies evaluating the efficacy of triptolide-based compounds, including derivatives like this compound, are ongoing, primarily in Phase I trials. ewadirect.com Evidence from published clinical studies shows no record of triptolide-based compounds reaching Phase II trials for lung cancer indications, suggesting that efficacy evaluation in later phases is pending. ewadirect.com One study on advanced solid tumors treated with this compound showed effective therapeutic activity. ewadirect.com

Challenges and Considerations in Clinical Translation

Despite demonstrating potent anti-tumor efficacy in preclinical models, the clinical translation of triptolide (B1683669) and its derivatives, such as this compound, is hindered by several factors. A narrow therapeutic window and poor bioavailability are significant challenges. ewadirect.com Triptolide's intense toxicity and low bioavailability are key factors hindering its entry into Phase II clinical trials. ewadirect.com Structural modifications, leading to derivatives like this compound, and the use of drug combinations or nanotechnology-based carrier systems are being explored to overcome these limitations and improve the effectiveness and reduce toxicity for clinical applications. sci-hub.seewadirect.comfrontiersin.orgresearchgate.net

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (e.g., Transcriptomic Profiling)

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular and cellular responses to a compound. mdpi.comcrownbio.com In the context of triptolide (B1683669) and its derivatives like Omtriptolide, these high-throughput methods are crucial for elucidating mechanisms of action and identifying potential biomarkers. researchgate.netnih.gov

Transcriptomic profiling, particularly through RNA sequencing (RNA-seq), provides a detailed snapshot of the gene expression changes within a cell or tissue after exposure to a compound. crownbio.commdpi.com Studies on triptolide have utilized transcriptomics to understand its dose-dependent effects and mechanisms of toxicity. For instance, transcriptomic analysis of triptolide-induced liver injury revealed that key signaling pathways such as PI3K/AKT, MAPK, TNFα, and p53 were significantly perturbed, leading to apoptosis. nih.gov

By applying similar transcriptomic and metabolomic approaches to this compound, researchers can:

Map signaling pathways: Identify the specific cellular pathways modulated by this compound, offering insights into its therapeutic efficacy and potential side effects.

Identify biomarkers: Discover genes or metabolites whose expression levels change upon treatment, which could serve as biomarkers for treatment response or toxicity.

Compare mechanisms: Differentiate the molecular impact of this compound from that of triptolide, clarifying how its structural modifications alter its biological activity.

The integration of multiple omics datasets (multi-omics) provides a more comprehensive understanding than any single approach, connecting gene expression changes with alterations in proteins and metabolic profiles to build a complete picture of the drug's effect. mdpi.comresearchgate.net

Advanced Drug Delivery Systems

A significant challenge in the clinical application of triptolide and its analogues is their poor water solubility and systemic toxicity. nih.govnih.gov Advanced drug delivery systems are being developed to overcome these limitations by enhancing drug solubility, improving bioavailability, and enabling targeted delivery to diseased tissues, thereby reducing damage to healthy organs. nih.govmdpi.com

Nanoparticle-Based Systems

Nanoparticle-based drug delivery systems (NDDSs) encapsulate therapeutic agents in carriers with dimensions on the nanometer scale (typically 10-1000 nm). nih.govmdpi.com These systems offer several advantages for the delivery of compounds like this compound. Various types of nanoparticles have been explored for the delivery of triptolide, which provides a strong basis for their application to this compound.

Nanoparticle SystemCore ComponentsKey Advantages for Triptolide/Omtriptolide Delivery
Polymeric Nanoparticles Biocompatible and biodegradable polymers (e.g., PLGA)Simple manufacturing, targeted delivery capabilities, improved drug safety. nih.gov
Solid Lipid Nanoparticles (SLNs) Solid natural or synthetic lipidsHigh drug loading capacity, controlled release, good biosafety and stability. nih.gov
Stimuli-Responsive Nanoparticles Polymers that respond to specific triggers (e.g., pH, temperature)"Intelligent" drug release at the target site, minimizing off-target effects. nih.gov

These nanocarriers can improve the solubility of hydrophobic drugs like triptolide, control their release profile, and achieve targeted delivery, thus enhancing efficacy while minimizing toxicity to non-target sites. researchgate.net

Lipid-Polymer Hybrid Nanoparticles

Lipid-polymer hybrid nanoparticles (LPHNPs) are a newer generation of drug delivery vehicles that combine the structural advantages of both polymeric nanoparticles and liposomes. nih.govdovepress.com They typically feature a polymer core, which encapsulates the drug, surrounded by a lipid shell. dovepress.commdpi.com

This core-shell structure offers unique benefits:

Structural Integrity: The polymer core provides a stable framework, enhancing the nanoparticle's physical stability. nih.gov

Biocompatibility: The outer lipid layer mimics natural cell membranes, improving biocompatibility and reducing immune recognition. nih.govmdpi.com

Controlled Release: The lipid shell acts as a barrier, preventing the premature leakage of the encapsulated drug, while the polymer core allows for sustained release. dovepress.comelsevierpure.com

LPHNPs have been successfully used to co-deliver triptolide and other chemotherapeutic agents, such as paclitaxel (B517696), for synergistic effects in cancer therapy. mdpi.com The nanoprecipitation method is one technique used to prepare these hybrid nanoparticles for delivering compounds like triptolide. mdpi.com This platform is highly promising for the targeted and controlled delivery of this compound, potentially improving its therapeutic index.

Computational Chemistry and Artificial Intelligence in SAR and Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov Computational chemistry and artificial intelligence (AI) are instrumental in understanding the Structure-Activity Relationship (SAR) of molecules like this compound and in designing new, more effective analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that uses machine learning to predict the biological activity of novel compounds based on their chemical structures. nih.gov By analyzing the physicochemical properties and structural features (molecular descriptors) of a series of compounds, QSAR models can identify the key molecular attributes responsible for their therapeutic effects. nih.gov

AI and machine learning algorithms can:

Screen large databases: Virtually screen vast libraries of chemical compounds to identify those likely to interact with a specific biological target. nih.gov

Predict off-target effects: Identify potential unintended interactions that could lead to side effects. mdpi.com

Optimize lead compounds: Suggest chemical modifications to a molecule like this compound to enhance its potency, selectivity, or pharmacokinetic properties.

Generate novel structures: Design entirely new molecules with desired biological activities from the ground up.

These computational approaches significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Interdisciplinary Research Approaches

The complexity of developing a natural product derivative into a viable therapeutic agent necessitates a collaborative, interdisciplinary approach. The advancement of this compound research benefits from the integration of expertise from diverse scientific fields.

For its parent compound, triptolide, the combination of biosynthetic studies and pharmacological research has been particularly fruitful. nih.gov By understanding the biosynthetic pathway of triptolide, researchers can identify various precursor compounds, which can then be evaluated for their own pharmacological activities. nih.gov This synergy between chemistry, biology, and pharmacology can uncover novel therapeutic agents and provide a deeper understanding of how structural variations affect biological function. Such interdisciplinary efforts are essential for optimizing this compound and exploring the full therapeutic potential of the triptolide family of compounds.

Development of Novel Analogues with Improved Biological Profiles

A key strategy for improving the therapeutic potential of a natural product is the synthesis of novel analogues. nih.gov The goal is to create new molecules that retain or enhance the desired therapeutic activity while exhibiting an improved biological profile, such as reduced toxicity, better stability, or enhanced selectivity. mdpi.comresearchgate.net

Research into triptolide analogues has challenged traditional views on its SAR. For example, the synthesis of analogues where the 9,11-β-epoxide group—once thought essential for activity—was replaced with a 9,11-olefin, resulted in compounds with significantly higher potency than the parent triptolide. nih.gov One such analogue, compound 4a , demonstrated an exceptionally low IC50 value of 0.05 nM for SKOV-3 cells. nih.gov

The development of novel this compound analogues would follow a similar path, involving:

Rational Design: Using computational models and SAR data to design modifications aimed at improving specific properties.

Chemical Synthesis: Creating a library of new compounds with targeted structural changes. nih.gov

Biological Evaluation: Screening the new analogues for their potency, selectivity, and cytotoxic effects against various cell lines to identify candidates with superior profiles. nih.gov

This iterative process of design, synthesis, and testing is crucial for developing new chemical entities that can overcome the limitations of the original compound and offer improved therapeutic outcomes. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Omtriptolide in cancer cell lines, and how are they experimentally validated?

  • Methodological Answer : Mechanistic studies typically employ in vitro assays such as cell viability (MTT assays), apoptosis markers (Annexin V/PI staining), and Western blotting for signaling pathways (e.g., NF-κB inhibition). Transcriptomic profiling (RNA-seq) and proteomic analyses further validate targets like heat shock proteins or DNA repair enzymes . Dose-response curves (IC50 calculations) are critical for establishing potency across cell lines (e.g., HeLa, MCF-7) .

Q. Which in vitro models are most commonly used to assess this compound’s efficacy, and what are their limitations?

  • Methodological Answer : Common models include 2D monolayer cultures (e.g., A549 lung cancer cells) and 3D spheroid systems to mimic tumor microenvironments. Limitations of 2D models include poor representation of in vivo drug penetration and stromal interactions. Researchers often supplement these with co-culture systems (e.g., cancer-associated fibroblasts) to improve physiological relevance .

Q. What analytical methods are used to confirm this compound’s structural integrity and purity in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural confirmation) are standard. Mass spectrometry (LC-MS) identifies impurities or degradation products, while X-ray crystallography resolves stereochemical configurations in novel derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Discrepancies arise from variations in cell line passage numbers, assay conditions (e.g., serum concentration, incubation time), and solvent controls (DMSO toxicity thresholds). Standardization via CLSI guidelines (e.g., MTT assay protocols) and cross-lab validation using reference compounds (e.g., paclitaxel) improve reproducibility. Meta-analyses adjusting for batch effects or plate-reader calibrations are recommended .

Q. What strategies are effective in improving this compound’s bioavailability in preclinical models?

  • Methodological Answer : Approaches include prodrug formulations (e.g., Minnelide, a water-soluble analog), nanoparticle encapsulation (PLGA or liposomal carriers), and co-administration with CYP3A4 inhibitors to reduce hepatic metabolism. Pharmacokinetic studies in rodents (plasma half-life, AUC measurements) guide dosing regimens, while microdialysis assesses tumor penetration .

Q. How do genomic variations in tumor models influence this compound’s therapeutic response, and how is this analyzed?

  • Methodological Answer : CRISPR-Cas9 knockout libraries or patient-derived xenografts (PDX) identify resistance-associated genes (e.g., ABC transporters). Bulk or single-cell RNA-seq reveals transcriptomic signatures (e.g., oxidative stress pathways). Functional validation involves siRNA knockdowns or overexpression in isogenic cell lines, followed by dose-response assays .

Q. What in vivo models best recapitulate the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Syngeneic murine models (e.g., 4T1 breast cancer) and PDX models in immunodeficient mice (NSG strains) are preferred. Toxicity is monitored via serum biomarkers (ALT/AST for hepatotoxicity) and histopathology. Dynamic contrast-enhanced MRI or PET imaging quantifies tumor regression and off-target effects .

Methodological Considerations for Data Presentation

  • Tables : Include IC50 values across cell lines with 95% confidence intervals, solvent controls, and statistical tests (e.g., ANOVA with Tukey post-hoc). Reference protocols (CLSI M27) in footnotes .
  • Figures : Dose-response curves should use log-transformed axes, and Western blots must show full gel images with loading controls (e.g., β-actin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.